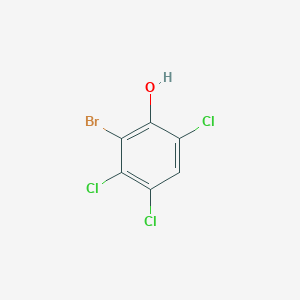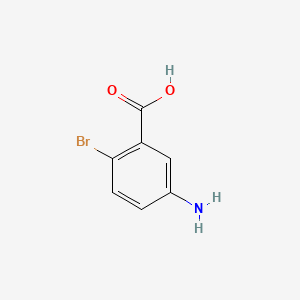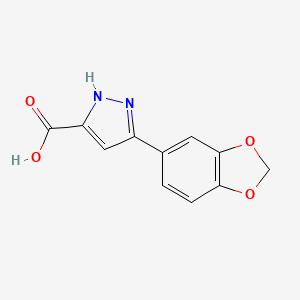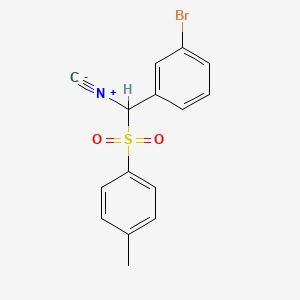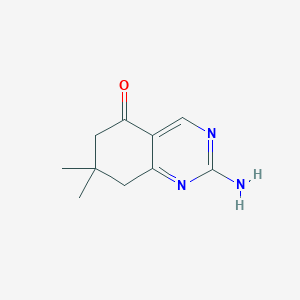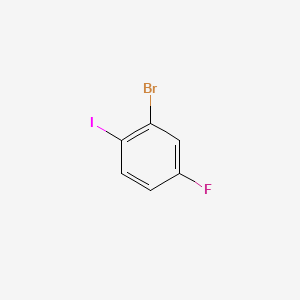
2-Brom-4-fluor-1-iodbenzol
Übersicht
Beschreibung
2-Bromo-4-fluoro-1-iodobenzene is a useful research compound. Its molecular formula is C6H3BrFI and its molecular weight is 300.89 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-4-fluoro-1-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-4-fluoro-1-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-1-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von tetrasubstituierten Alkenen
2-Brom-4-fluor-1-iodbenzol: wird bei der Synthese von tetrasubstituierten Alkenen eingesetzt, die in verschiedenen chemischen Synthesen von Bedeutung sind. Der Prozess beinhaltet die stereo- und regioselektive Stannyllithierung von Diarylacetylenen . Diese Methode ermöglicht eine präzise Kontrolle über die Konfiguration der resultierenden Alkene, was für die Synthese komplexer organischer Moleküle entscheidend ist.
Fluorierungsreagenzien
Im Bereich der Organofluorchemie dient This compound als Vorläufer für Fluorierungsreagenzien . Diese Reagenzien sind unerlässlich für die Einführung von Fluoratomen in organische Verbindungen, was deren chemische und biologische Eigenschaften erheblich verändern kann.
Fluorierte Bausteine
Diese Verbindung wird auch als Baustein für die Synthese fluorierter aromatischer Verbindungen eingesetzt . Das Vorhandensein von Fluor in Pharmazeutika und Agrochemikalien kann deren metabolische Stabilität, Wirksamkeit und Selektivität verbessern.
Flüssigkristalle
Aufgrund seiner strukturellen Eigenschaften kann This compound bei der Synthese von Flüssigkristallen verwendet werden . Diese Materialien sind für Displaytechnologien unerlässlich, wie sie in LCD-Bildschirmen verwendet werden.
Organische Leuchtdioden (OLEDs)
Die Fähigkeit der Verbindung, Ladung zu übertragen, macht sie zu einem Kandidaten für die Entwicklung von OLED-Materialien . OLEDs werden in einer Vielzahl von Anwendungen eingesetzt, darunter Displays für Smartphones, Fernseher und Beleuchtungssysteme.
Polymerchemie
This compound: kann als Initiator oder Modifikator in Polymerisationsreaktionen wirken . Dies ermöglicht die Herstellung von Polymeren mit bestimmten Eigenschaften, wie z. B. erhöhter thermischer Stabilität oder veränderter elektrischer Leitfähigkeit.
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Synthese von Molekülen verwendet, die Teil von Arzneimittelforschungs-Programmen sind . Seine Einarbeitung in neue Verbindungen kann zur Entwicklung von Arzneimitteln mit verbesserter Wirksamkeit und Sicherheitsprofilen führen.
Pestizidentwicklung
Die Einführung von Fluoratomen in Pestizide kann deren Aktivität und Haltbarkeit verbessernThis compound ist ein Schlüsselzwischenprodukt bei der Synthese solcher fluorierter Pestizide .
Safety and Hazards
2-Bromo-4-fluoro-1-iodobenzene is classified as a skin irritant and can cause serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling the compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .
Wirkmechanismus
Target of Action
2-Bromo-4-fluoro-1-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used as a building block in the synthesis of more complex organic compounds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution. In this process, the bromine, fluorine, or iodine atom on the benzene ring of 2-Bromo-4-fluoro-1-iodobenzene can be replaced by another group, depending on the conditions of the reaction .
Biochemical Pathways
As a synthetic reagent, 2-Bromo-4-fluoro-1-iodobenzene does not typically participate in biochemical pathways within living organisms. Instead, it is used in laboratory settings to synthesize other compounds. For example, it can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Result of Action
The result of the action of 2-Bromo-4-fluoro-1-iodobenzene is the formation of new organic compounds. The specific products depend on the reaction conditions and the other reactants present .
Action Environment
The action of 2-Bromo-4-fluoro-1-iodobenzene is influenced by several environmental factors. For instance, it is light-sensitive and should be stored away from oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition . These factors can influence the compound’s stability and efficacy in reactions .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-fluoro-1-iodobenzene plays a significant role in various biochemical reactions due to its unique halogenated structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound can act as an inhibitor or activator of certain enzymes involved in halogenation and dehalogenation reactions. These interactions are often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The presence of bromine, fluorine, and iodine atoms in 2-Bromo-4-fluoro-1-iodobenzene enhances its reactivity and specificity towards target biomolecules .
Cellular Effects
The effects of 2-Bromo-4-fluoro-1-iodobenzene on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, 2-Bromo-4-fluoro-1-iodobenzene can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoro-1-iodobenzene exerts its effects through various mechanisms. One of the primary modes of action is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, 2-Bromo-4-fluoro-1-iodobenzene can inhibit the activity of enzymes involved in halogenation reactions by forming covalent bonds with the active site residues. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-fluoro-1-iodobenzene can change over time due to factors such as stability and degradation. The compound is known to be light-sensitive and should be stored away from oxidizing agents to maintain its stability . Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to 2-Bromo-4-fluoro-1-iodobenzene can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluoro-1-iodobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and mechanisms of action. At higher doses, 2-Bromo-4-fluoro-1-iodobenzene can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. It is crucial to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
2-Bromo-4-fluoro-1-iodobenzene is involved in several metabolic pathways, primarily those related to halogenation and dehalogenation reactions. The compound interacts with enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms from organic molecules. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, 2-Bromo-4-fluoro-1-iodobenzene can influence the activity of cofactors involved in these reactions, further modulating the metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Bromo-4-fluoro-1-iodobenzene within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2-Bromo-4-fluoro-1-iodobenzene can affect its biological activity, as the compound may accumulate in certain tissues or organelles, leading to localized effects. Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems .
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluoro-1-iodobenzene is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The localization of 2-Bromo-4-fluoro-1-iodobenzene can impact its activity and function, as different cellular environments may provide distinct conditions for its interactions with biomolecules. Studying the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPZAZTXZCUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378414 | |
| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-73-4 | |
| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



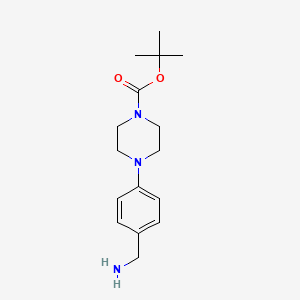


![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)


